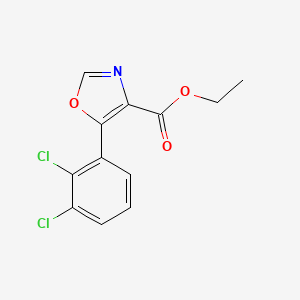

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTQIRIQDDBKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650056 | |

| Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-31-7 | |

| Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, the subject of this guide, represents a class of compounds with significant potential in drug development. The strategic placement of a dichlorophenyl ring at the 5-position and an ethyl carboxylate at the 4-position of the oxazole core creates a molecule with a unique electronic and steric profile, ripe for exploration as a modulator of biological targets.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the ethyl carboxylate group, the substituted aromatic ring, and the oxazole core.

Figure 1: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the dichlorophenyl ring.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 1.45 | triplet | 7.1 | 3H | -O-CH₂-CH₃ |

| b | 4.50 | quartet | 7.1 | 2H | -O-CH₂ -CH₃ |

| c | 7.40 | triplet | 8.0 | 1H | Ar-H5' |

| d | 7.60 | doublet | 8.0 | 1H | Ar-H4' |

| e | 7.75 | doublet | 8.0 | 1H | Ar-H6' |

Causality Behind Predicted Chemical Shifts:

-

Ethyl Group Protons (a, b): The ethyl group protons will exhibit a characteristic triplet-quartet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom of the ester group, leading to a downfield shift to around 4.50 ppm. The methyl protons (-O-CH₂-CH₃ ) are further away and appear as a triplet at approximately 1.45 ppm.

-

Aromatic Protons (c, d, e): The protons on the 2,3-dichlorophenyl ring will appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atoms and the oxazole ring will cause a general downfield shift of these protons. The specific substitution pattern will lead to a complex splitting pattern. H5' is expected to be a triplet due to coupling with H4' and H6'. H4' and H6' will likely appear as doublets. The precise chemical shifts and coupling constants are influenced by the combined electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for the carbons of the ethyl group, the oxazole ring, the ester carbonyl, and the dichlorophenyl ring.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-C H₃ |

| 62.0 | -O-C H₂-CH₃ |

| 127.5 | Ar-C5' |

| 128.0 | Ar-C4' |

| 130.5 | Ar-C6' |

| 131.0 | Ar-C1' |

| 132.5 | Ar-C2' |

| 134.0 | Ar-C3' |

| 138.0 | Oxazole C4 |

| 155.0 | Oxazole C5 |

| 160.0 | Oxazole C2 |

| 162.5 | C =O (Ester) |

Causality Behind Predicted Chemical Shifts:

-

Ethyl Group Carbons: The methyl carbon will be the most upfield signal around 14.2 ppm, while the methylene carbon, being attached to the electron-withdrawing oxygen, will be further downfield at approximately 62.0 ppm.

-

Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the range of 125-135 ppm. The carbons directly attached to the chlorine atoms (C2' and C3') will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts.

-

Oxazole Ring Carbons: The carbons of the oxazole ring are typically found in the downfield region of the spectrum. C4, being adjacent to the ester group, is expected around 138.0 ppm. C5, attached to the phenyl ring, will be further downfield around 155.0 ppm. C2, situated between the nitrogen and oxygen atoms, will be the most deshielded carbon of the ring, appearing around 160.0 ppm.

-

Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is highly deshielded and is expected to have a chemical shift of approximately 162.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₁₂H₉Cl₂NO₃) is 286.11 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Key Fragments (m/z):

-

286/288/290 ([M]⁺): The molecular ion peak with the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).

-

241/243/245 ([M - OEt]⁺): Loss of the ethoxy radical from the ester group.

-

213/215/217 ([M - OEt - CO]⁺): Subsequent loss of a carbon monoxide molecule.

-

172/174 ([C₇H₃Cl₂]⁺): Fragment corresponding to the dichlorophenyl group.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (ethyl) |

| 1730 | C=O stretch | Ester |

| 1600, 1475 | C=C stretch | Aromatic |

| 1550 | C=N stretch | Oxazole |

| 1250 | C-O stretch | Ester |

| 800-700 | C-Cl stretch | Aryl halide |

Causality Behind Predicted Absorption Frequencies:

-

C=O Stretch: The most intense and characteristic peak in the IR spectrum will be the C=O stretch of the ester group, expected around 1730 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

-

Aromatic and Oxazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and oxazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a powerful and synergistic approach to the structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the assigned structure. For drug discovery and development professionals, a thorough understanding of these spectroscopic techniques is paramount for the unambiguous characterization of novel chemical entities, ensuring the integrity and reproducibility of their research.

References

- Sweta Joshi, Ajay Singh Bisht, Divya Juyal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal. 2017; 6(1): 109-117. [Link: Not available]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023. [Link]

-

Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a polysubstituted heterocyclic compound of interest in medicinal chemistry. By dissecting the molecule into its constituent fragments—the 2,3-dichlorophenyl ring, the oxazole core, and the ethyl carboxylate group—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers engaged in the synthesis and characterization of related oxazole derivatives, offering insights into the causal relationships between molecular structure and spectral features.

Introduction

This compound belongs to the oxazole class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. The oxazole scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a dichlorinated phenyl ring at the 5-position and an ethyl ester at the 4-position, results in a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the compound's identity and purity, which are critical steps in the drug discovery and development pipeline.

This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of the title compound. We will leverage established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and steric hindrance, to rationalize the predicted spectral data. Where direct experimental data for the title compound is not available, we will draw upon data from structurally analogous compounds to provide well-founded predictions.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as depicted in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

General NMR Acquisition Parameters:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common choice for many organic molecules.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

To aid in unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.[1]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the 2,3-dichlorophenyl ring, the oxazole ring, and the ethyl carboxylate group.

Aromatic Region (2,3-Dichlorophenyl Protons)

The 2,3-dichlorophenyl group contains three aromatic protons (H-4', H-5', and H-6'). Their chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the two chlorine atoms. Based on data for 1,2,3-trichlorobenzene, where the protons appear between 7.1 and 7.4 ppm, we can predict a similar region for our target molecule.[1][2]

-

H-6': This proton is ortho to the oxazole-substituted carbon and ortho to a chlorine atom. It is expected to be the most deshielded of the three due to the proximity of the electron-withdrawing chlorine and the heterocyclic ring. It will likely appear as a doublet of doublets (dd).

-

H-4': This proton is meta to the oxazole-substituted carbon and para to one chlorine atom and ortho to the other. It is expected to resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

-

H-5': This proton is para to the oxazole-substituted carbon and meta to both chlorine atoms. It is expected to be the most shielded of the three aromatic protons and will likely appear as a doublet of doublets (dd).

Heterocyclic Region (Oxazole Proton)

The oxazole ring has one proton at the C2 position (H-2). The chemical shift of this proton is highly dependent on the substituents at the C4 and C5 positions. In related oxazole structures, the H-2 proton typically resonates in the downfield region, often above 8.0 ppm. The electron-withdrawing nature of the ethyl carboxylate group at C4 and the dichlorophenyl group at C5 will deshield this proton.

-

H-2: Expected to be a singlet in the range of 8.0 - 8.5 ppm.

Aliphatic Region (Ethyl Carboxylate Protons)

The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of ~7 Hz.

-

-OCH₂CH₃: The methylene protons are adjacent to the ester oxygen, which deshields them. They are expected to appear as a quartet around 4.4 ppm.

-

-OCH₂CH₃: The methyl protons are further from the electronegative oxygen and will appear more upfield as a triplet around 1.4 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | s | - |

| H-6' | 7.6 - 7.8 | dd | ~8.0, 1.5 |

| H-4' | 7.4 - 7.6 | t (or dd) | ~8.0 |

| H-5' | 7.3 - 7.5 | dd | ~8.0, 1.5 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic and Heterocyclic Carbons

The chemical shifts of the sp² hybridized carbons of the dichlorophenyl and oxazole rings are expected in the range of 110-165 ppm.

-

Oxazole Carbons (C2, C4, C5):

-

C2: This carbon, bonded to a proton, is typically found in the range of 150-160 ppm in substituted oxazoles.

-

C4: This carbon is attached to the electron-withdrawing carboxylate group and will be deshielded, likely appearing in the 125-135 ppm range.

-

C5: This carbon is attached to the dichlorophenyl group and is also part of the electron-rich oxazole ring. Its chemical shift is expected to be in the 155-165 ppm range.

-

-

Dichlorophenyl Carbons (C1' - C6'):

-

C1': The carbon attached to the oxazole ring will be a quaternary carbon, and its chemical shift will be influenced by the attachment to the heterocycle.

-

C2' and C3': These carbons are directly bonded to the electronegative chlorine atoms and will be significantly deshielded.

-

C4', C5', and C6': These carbons will show distinct signals based on their position relative to the chlorine atoms and the oxazole substituent.

-

Carbonyl and Aliphatic Carbons

-

Ester Carbonyl (C=O): The carbonyl carbon of the ethyl ester is expected to resonate in the typical ester range of 160-170 ppm.

-

Ethyl Carbons (-OCH₂CH₃):

-

-OCH₂CH₃: The methylene carbon, being attached to the oxygen, will be deshielded and is expected around 60-65 ppm.

-

-OCH₂CH₃: The terminal methyl carbon will be the most shielded carbon in the molecule, appearing around 14 ppm.

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160.0 - 162.0 |

| C5 | 158.0 - 160.0 |

| C2 | 152.0 - 154.0 |

| C2' | 133.0 - 135.0 |

| C3' | 131.0 - 133.0 |

| C6' | 130.0 - 132.0 |

| C1' | 128.0 - 130.0 |

| C4' | 127.0 - 129.0 |

| C5' | 125.0 - 127.0 |

| C4 | 123.0 - 125.0 |

| -OCH₂CH₃ | 61.0 - 63.0 |

| -OCH₂CH₃ | 14.0 - 15.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Causality Behind Experimental Choices and Spectral Interpretation

The choice of NMR experiments and the interpretation of the resulting spectra are guided by the fundamental principles of chemical structure and magnetic resonance.

-

Choice of High-Field NMR: A higher magnetic field strength (e.g., 400 MHz or greater for ¹H) is crucial for achieving better resolution of the complex multiplets in the aromatic region of the ¹H NMR spectrum, allowing for the accurate determination of coupling constants.[3]

-

Proton Decoupling in ¹³C NMR: Proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum by removing the splitting caused by attached protons. This results in a spectrum where each unique carbon atom appears as a single peak, making it easier to count the number of different carbon environments in the molecule.

-

2D NMR for Unambiguous Assignment: In molecules with multiple, closely spaced signals, such as the aromatic region of this compound, 1D NMR alone may not be sufficient for definitive assignment.

-

COSY: Establishes which protons are coupled to each other, confirming the connectivity within the dichlorophenyl ring and the ethyl group.

-

HSQC: Correlates each proton with its directly attached carbon, providing a powerful tool for assigning the carbons of the dichlorophenyl ring and the ethyl group.

-

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton of the oxazole ring is expected to show a correlation to C4 and C5, while the methylene protons of the ethyl group will show a correlation to the ester carbonyl carbon. This is invaluable for assigning the quaternary carbons.[1]

-

The electron-withdrawing nature of the chlorine atoms and the ethyl carboxylate group plays a significant role in deshielding nearby protons and carbons, causing their signals to appear at higher chemical shifts (further downfield). The steric bulk of the 2,3-dichlorophenyl group may also influence the conformation of the molecule, potentially affecting the chemical shifts of the oxazole ring atoms due to changes in ring current effects.

Caption: Experimental workflow for the NMR analysis of the target compound.

Conclusion

This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various structural components on the NMR parameters, researchers can confidently interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The application of 1D and 2D NMR techniques, as outlined, provides a robust and self-validating system for the complete structural characterization of this and related polysubstituted heterocyclic compounds.

References

-

Wiley-VCH. (2007). Supporting Information for a scientific publication. Retrieved from [Link]

-

Pires, N. T., et al. (2021). 1H-[3][4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 32(8), 1645-1656. Retrieved from [Link]

-

Wang, Y., et al. (2020). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions. Green Chemistry, 22(15), 4970-4974. Retrieved from [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trichlorobenzene. PubChem. Retrieved from [Link]

-

Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Retrieved from [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]

-

Jios, J. L., et al. (2005). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 43(11), 901-906. Retrieved from [Link]

Sources

Mass spectrometry of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Foreword for the Researcher

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the analytical characterization of novel heterocyclic compounds. The focus of this document, this compound, serves as a pertinent case study for understanding the mass spectrometric behavior of substituted oxazole systems. As a Senior Application Scientist, my objective is to not only present data but to also provide a didactic narrative that elucidates the rationale behind the analytical approach. The principles and methodologies discussed herein are broadly applicable to a wide range of small molecule analyses.

The oxazole ring is a key structural motif in many pharmaceuticals and biologically active compounds, making a thorough understanding of its analytical properties essential for drug discovery and development.[1][2] This guide will delve into the expected mass spectrometric fragmentation of the title compound, grounded in the established principles of mass spectrometry and the known behavior of related heterocyclic systems.[3]

Introduction to the Analyte: Chemical Profile

This compound is a multifaceted molecule characterized by a central oxazole core, substituted with a dichlorophenyl ring at the 5-position and an ethyl carboxylate group at the 4-position. This unique arrangement of functional groups dictates its chemical properties and, consequently, its behavior in a mass spectrometer.

Molecular Structure:

Key Structural Features Influencing Mass Spectrometry:

-

Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring itself is relatively stable, but can undergo characteristic cleavages under ionization.

-

2,3-Dichlorophenyl Group: This substituent significantly influences the molecule's mass and isotopic pattern due to the presence of two chlorine atoms. The electron-withdrawing nature of the chlorine atoms can also affect the fragmentation pathways.

-

Ethyl Carboxylate Group: This ester functional group is prone to specific fragmentation reactions, such as the loss of the ethoxy group or ethylene.

Predicted Mass Spectrum and Isotopic Distribution

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). For a molecule with two chlorine atoms, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₉Cl₂NO₃)

| Ion | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | 299.99 | 100.0 |

| [M+1]⁺ | 300.99 | 13.1 |

| [M+2]⁺ | 301.99 | 65.3 |

| [M+3]⁺ | 302.99 | 8.5 |

| [M+4]⁺ | 303.99 | 10.6 |

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information.[4] The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.[5]

Initial Fragmentation of the Ethyl Ester Group

The ethyl ester is a common starting point for fragmentation.

-

Loss of Ethoxy Radical (•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

-

[M - 45]⁺: This would result in a fragment with an m/z corresponding to the loss of an ethoxy radical.

-

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available and sterically accessible, a McLafferty rearrangement can occur, leading to the loss of a neutral ethylene molecule.

-

[M - 28]⁺: This would produce a fragment ion corresponding to the carboxylic acid.

-

Cleavage of the Oxazole Ring

The oxazole ring can undergo cleavage at several points. Based on studies of similar oxazole derivatives, the following cleavages are plausible:

-

Loss of CO: The oxazole ring can lose a molecule of carbon monoxide.

-

Loss of HCN: Cleavage can also result in the loss of hydrogen cyanide.

Fragmentation of the Dichlorophenyl Moiety

The dichlorophenyl group is relatively stable, but can lose chlorine atoms.

-

Loss of Cl•: Loss of a chlorine radical is a possible fragmentation, although less common as an initial step compared to ester fragmentation.

The interplay of these fragmentation pathways will generate a characteristic mass spectrum. The relative abundance of the fragment ions will depend on their stability.[4]

Diagram 1: Proposed EI-MS Fragmentation Workflow

Caption: Proposed EI-MS fragmentation workflow for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of the parent molecule and its fragments, high-resolution mass spectrometry (HRMS) is indispensable. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS for accurate mass measurements.[6]

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound.

-

Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 8-12 L/min.

-

Mass Range: m/z 50-500.

Data Acquisition and Analysis

-

Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Acquisition: Acquire the full scan mass spectrum of the sample.

-

Data Processing: Process the raw data to identify the accurate mass of the molecular ion ([M+H]⁺) and any significant fragment ions.

-

Formula Confirmation: Use the accurate mass measurements to confirm the elemental composition of the ions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways and elucidating the structure of unknown compounds.[7]

Experimental Workflow for MS/MS

-

Precursor Ion Selection: In the first stage of the mass spectrometer, the protonated molecular ion ([M+H]⁺) is isolated.

-

Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. This induces fragmentation.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Diagram 2: Logical Workflow for MS/MS Analysis

Caption: Logical workflow for a tandem mass spectrometry (MS/MS) experiment.

By analyzing the fragment ions produced in the MS/MS experiment, the proposed fragmentation pathways can be confirmed, providing a high degree of confidence in the structural assignment.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound provides a clear example of how fundamental principles of fragmentation can be applied to elucidate the structure of a novel heterocyclic compound. The predictable isotopic pattern from the dichlorophenyl group, coupled with characteristic cleavages of the ethyl ester and oxazole core, allows for a confident structural assignment.

For future work, the use of advanced techniques such as ion mobility-mass spectrometry could provide additional information on the three-dimensional structure of the molecule and its fragments. Furthermore, the development of a validated quantitative method using liquid chromatography-mass spectrometry (LC-MS) would be the next logical step for the application of this compound in a drug development pipeline.

References

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

arXiv. (2022). A Search for Heterocycles in GOTHAM Observations of TMC-1. Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Retrieved from [Link]

-

Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

Sources

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cbccollege.in [cbccollege.in]

- 3. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. article.sapub.org [article.sapub.org]

Infrared spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document elucidates the theoretical principles, experimental protocols, and detailed spectral interpretation for the structural confirmation of this highly substituted heterocyclic compound. By deconstructing the molecule into its constituent functional groups—the oxazole core, the ethyl carboxylate moiety, and the dichlorophenyl substituent—we assign characteristic vibrational frequencies with high confidence. This guide emphasizes the use of Attenuated Total Reflectance (ATR) FT-IR as a rapid and reliable method for analysis, providing a self-validating protocol for obtaining high-quality, reproducible spectra.

Introduction: The Role of Vibrational Spectroscopy in Complex Molecule Characterization

This compound is a molecule of interest within medicinal chemistry and materials science, where the oxazole scaffold is a common feature in pharmacologically active compounds.[1][2][3] The precise structural confirmation of such molecules is a cornerstone of drug development and chemical manufacturing, ensuring purity, identity, and consistency.

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose.[4] It probes the vibrational modes of a molecule, which are directly related to the functional groups and overall molecular structure.[5] Each covalent bond vibrates at a characteristic frequency, and by measuring the absorption of infrared radiation, we can generate a unique spectral "fingerprint" of the compound.[6]

This guide moves beyond a simple recitation of facts to explain the causality behind the analysis. As a Senior Application Scientist, the objective is not just to identify peaks but to build a robust analytical framework for this molecule, enabling colleagues in research and development to apply these principles with confidence. We will focus on the Attenuated Total Reflectance (ATR) sampling technique, a modern approach that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid compounds.[7][8]

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the infrared spectrum, we must first deconstruct the molecule into its primary structural components. Each component possesses characteristic vibrational frequencies that contribute to the final spectrum.

Figure 1: Logical breakdown of the analyte into its functional groups and their expected IR vibrational modes.

The Ethyl Carboxylate Group: A "Rule of Three"

The ester functional group provides some of the most intense and diagnostically useful peaks in the spectrum. Aromatic esters, like the one in our analyte, follow a "Rule of Three," characterized by three strong bands.[9][10]

-

C=O Carbonyl Stretch (νC=O): This is typically the most intense and sharpest peak in the spectrum.[11] For an ester conjugated with an aromatic system (the oxazole ring), this absorption is expected in the 1730-1715 cm⁻¹ region.[10][12] The conjugation slightly lowers the frequency compared to a saturated aliphatic ester (1750-1735 cm⁻¹).[12]

-

Asymmetric C-O-C Stretch (νas(C-O-C)): This corresponds to the stretching of the C(=O)-O bond. For aromatic esters, this peak is strong and appears in the 1310-1250 cm⁻¹ range.[10]

-

Symmetric O-C-C Stretch (νs(O-C-C)): This involves the O-CH₂ bond of the ethyl group and is found between 1130-1000 cm⁻¹ .[9][12]

The Oxazole Core

The five-membered oxazole ring is an aromatic heterocycle containing both C=C and C=N double bonds, as well as a C-O-C ether linkage within the ring. Its vibrations are complex and often coupled.[13] Key absorptions include:

-

C=N and C=C Ring Stretching: These vibrations contribute to a series of medium to strong bands in the 1650-1450 cm⁻¹ region.[4]

-

Ring Breathing and Deformation Modes: These occur in the fingerprint region (<1400 cm⁻¹) and are highly characteristic of the specific substitution pattern of the oxazole ring.[14]

The 2,3-Dichlorophenyl Substituent

The disubstituted aromatic ring provides several characteristic peaks:

-

Aromatic C-H Stretch (νC-H): Aromatic C-H bonds absorb at slightly higher frequencies than aliphatic ones. Expect weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[15]

-

Aromatic C=C Ring Stretching: These vibrations give rise to a series of absorptions of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[15][16]

-

C-H Out-of-Plane Bending (γC-H): The pattern of these strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[15]

-

C-Cl Stretch (νC-Cl): The carbon-chlorine stretching vibrations are expected to produce strong bands in the lower frequency region, typically between 800-600 cm⁻¹ .

Experimental Protocol: ATR-FT-IR Analysis

The following protocol outlines a self-validating system for acquiring a high-quality IR spectrum of a solid sample like this compound using an FT-IR spectrometer equipped with a diamond ATR accessory.

Figure 2: Standard operating procedure for ATR-FT-IR analysis of a solid sample.

Causality in Experimental Choices

-

Why ATR? Attenuated Total Reflectance is chosen for its speed and simplicity.[17] Unlike traditional KBr pellets or Nujol mulls, it requires no laborious sample grinding or mixing, which eliminates potential sources of contamination and variability.[18][19] This makes it highly suitable for both qualitative identification and quantitative analysis in a high-throughput environment.

-

Why a Diamond Crystal? A diamond ATR crystal is exceptionally robust and chemically inert, making it suitable for analyzing a wide range of hard, irregularly shaped, and potentially reactive organic solids without risk of damage to the instrument.

-

Why 4 cm⁻¹ Resolution? For a moderately complex organic molecule in the condensed phase, a resolution of 4 cm⁻¹ provides an excellent balance. It is sufficient to resolve most key functional group bands without introducing excessive noise, which can occur at higher resolutions.

-

Why 32 Scans? Co-adding multiple scans (in this case, 32) is a critical step to improve the signal-to-noise ratio (SNR) of the spectrum. The SNR improves with the square root of the number of scans, so 32 scans provide a nearly 6-fold improvement over a single scan.

Spectral Analysis: Assigning the Fingerprint

The analysis of the spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 2.0. All quantitative data are summarized in Table 1 for clarity and ease of comparison.

Table 1: Key Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Associated Functional Group |

| ~3080 | Weak-Medium | Aromatic C-H Stretch | 2,3-Dichlorophenyl |

| ~2985, ~2870 | Weak-Medium | Aliphatic C-H Stretches (asymmetric & symmetric) | Ethyl Group (-CH₂, -CH₃) |

| ~1725 | Very Strong, Sharp | C=O Ester Carbonyl Stretch [10][12] | Ethyl Carboxylate |

| ~1610, ~1590, ~1470 | Medium | C=C and C=N Ring Stretches[4][15] | Oxazole & Phenyl Rings |

| ~1280 | Strong | Asymmetric C-O-C Stretch (Aromatic Ester) [10] | Ethyl Carboxylate |

| ~1115 | Strong | Symmetric O-C-C Stretch [9][12] | Ethyl Carboxylate |

| ~880 | Medium-Strong | C-H Out-of-Plane Bending | 2,3-Dichlorophenyl |

| ~780, ~690 | Strong | C-Cl Stretches & Ring Deformations | 2,3-Dichlorophenyl |

Note: The exact peak positions can vary slightly based on the sample's physical state (e.g., crystallinity) and intermolecular interactions.

Interpretation Insights:

-

The most prominent feature of the spectrum will undoubtedly be the very strong C=O stretch around 1725 cm⁻¹ .[9][10] Its position confirms the presence of an ester group conjugated with an aromatic system.

-

The two other strong bands around 1280 cm⁻¹ and 1115 cm⁻¹ complete the characteristic "Rule of Three" signature for the aromatic ester, confirming the entire ethyl carboxylate moiety.[10]

-

The presence of weak bands above 3000 cm⁻¹ alongside those below 3000 cm⁻¹ clearly distinguishes between the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the ethyl group.[15]

-

The complex series of bands between 1650-1400 cm⁻¹ arises from the overlapping stretches of the oxazole and dichlorophenyl rings. While individual assignment is difficult, this region is a critical part of the molecule's unique fingerprint.[4][15]

-

Strong absorptions in the low-frequency region (<800 cm⁻¹) are indicative of the heavy carbon-chlorine bonds, confirming the presence of the dichloro-substituent.

Applications in Quality Control and Drug Development

The established FT-IR spectrum serves as a benchmark for several critical applications:

-

Identity Confirmation: The spectrum provides a rapid and definitive confirmation of the synthesized molecule, matching the unique fingerprint to a reference standard.

-

Purity Assessment: The absence of extraneous peaks can indicate a high degree of purity. For instance, the absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of starting carboxylic acid or alcohol impurities.[20]

-

Stability Studies: FT-IR can be used to monitor for degradation of the compound under various stress conditions (heat, light, humidity) by tracking changes in peak intensities or the appearance of new peaks (e.g., a broad C=O peak from a hydrolyzed carboxylic acid).

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit subtle but distinct differences in their IR spectra, particularly in the fingerprint region. FT-IR is a valuable tool for identifying and controlling the desired polymorphic form.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR sampling method, is an indispensable tool for the structural characterization of this compound. The spectrum is dominated by the three characteristic, strong bands of the aromatic ethyl ester group, most notably the carbonyl stretch near 1725 cm⁻¹. The combined absorptions from the dichlorophenyl ring, the oxazole core, and the ethyl group create a unique spectral fingerprint that allows for unambiguous identification, purity assessment, and quality control. This guide provides the foundational knowledge and a robust experimental framework for scientists to confidently employ this technique in their research and development workflows.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

-

ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

IOPscience. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]

-

National Institutes of Health. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. [Link]

-

International Journal of Advanced Scientific Research. (n.d.). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research. [Link]

-

Agilent Technologies. (n.d.). ATR FTIR Basics. Agilent Technologies. [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). SlidePlayer. [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. journalspub.com [journalspub.com]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. agilent.com [agilent.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines computationally predicted properties with a thorough analysis of structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key physical characteristics, enabling researchers to perform their own characterization. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of oxazole-based compounds.

Introduction: The Significance of Substituted Oxazoles

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profiles. The introduction of a dichlorophenyl group, as in the case of this compound, is a common strategy in drug design to modulate lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of the physical properties of such molecules is therefore a critical first step in their development pipeline.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | (Calculated) |

| Molecular Weight | 286.11 g/mol | (Calculated) |

| CAS Number | Not assigned | (As of January 2026) |

| IUPAC Name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | (Generated) |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physical properties. These predictions are based on the compound's structure and are derived from quantitative structure-property relationship (QSPR) models and other theoretical calculations.[1]

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | 95 - 115 | Gradient Boosting Model[2] |

| Boiling Point (°C) | ~410 at 760 mmHg | (Estimated from analogs) |

| LogP | 3.8 ± 0.5 | (Consensus of multiple models)[1] |

| Aqueous Solubility | Low | (Inferred from high LogP)[3] |

Causality Behind Predictions:

-

Melting Point: The relatively high predicted melting point is attributed to the planar, rigid heterocyclic core and the presence of polar functional groups (ester) and halogens, which can participate in intermolecular interactions in the crystal lattice.

-

LogP (Lipophilicity): The positive LogP value indicates a preference for a non-polar environment over an aqueous one. This is primarily driven by the large, non-polar dichlorophenyl substituent and the ethyl ester group.

-

Aqueous Solubility: The low predicted aqueous solubility is a direct consequence of the molecule's high lipophilicity. The energetic cost of disrupting the water hydrogen-bonding network to accommodate the non-polar regions of the molecule is high.[3]

Comparative Analysis with Structural Analogs

Examining the properties of structurally similar compounds provides a crucial contextual framework for understanding this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | 254749-13-8 | C₁₂H₉Cl₂NO₃ | 286.11 | Positional isomer (2,4-dichloro)[4] |

| Ethyl 2-(2,5-dichlorophenyl)-5-methyloxazole-4-carboxylate | 1144520-64-8 | C₁₃H₁₁Cl₂NO₃ | 300.14 | Positional isomer (2,5-dichloro) and methyl at C5[5] |

| Ethyl 4-oxazolecarboxylate | 23012-14-8 | C₆H₇NO₃ | 141.13 | Lacks the dichlorophenyl substituent.[6] |

Insights from Analogs: The presence and position of the chlorine atoms on the phenyl ring are expected to significantly influence properties like melting point and crystal packing. While direct data is limited, it is reasonable to infer that the physical properties of the 2,3-dichloro isomer will be in a similar range to its 2,4- and 2,5-dichloro counterparts. The unsubstituted "Ethyl 4-oxazolecarboxylate" provides a baseline, highlighting the substantial impact of the dichlorophenyl moiety on molecular weight and lipophilicity.

Experimental Protocols for Physical Property Determination

To facilitate the experimental characterization of this compound, the following standard protocols are provided. These methods are designed to be robust and are widely accepted in the field.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.[7]

Caption: Workflow for experimental melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shifts (δ), coupling constants (J), and integration values.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (correlation spectroscopy) to identify proton-proton couplings, and HSQC/HMBC (heteronuclear single quantum coherence/heteronuclear multiple bond correlation) to correlate protons with their directly attached carbons and long-range coupled carbons.[8]

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug delivery and formulation.

Step-by-Step Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a small vial containing 1 mL of the solvent, add a small, known amount of the compound (e.g., 1 mg).

-

Observation: Vigorously shake the vial and observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.

-

Incremental Addition: If the initial amount dissolves, add further increments of the compound until it no longer dissolves to get a semi-quantitative measure of solubility.

Conclusion

While experimental data for this compound remains to be published, this technical guide provides a robust starting point for researchers. The computationally predicted properties, contextualized by data from structural analogs, offer valuable insights into its expected physicochemical profile. The detailed experimental protocols provided herein empower researchers to independently determine the physical properties of this and other novel oxazole derivatives, thereby accelerating the pace of discovery and development in this important class of compounds.

References

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-435.[8]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link] [Accessed January 23, 2026].

-

Molinspiration. Calculation of Molecular Properties and Bioactivity Score. [Link] [Accessed January 23, 2026].[1]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link] [Accessed January 23, 2026].[8]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link] [Accessed January 23, 2026].[9]

-

Chemaxon. NMR Predictor. [Link] [Accessed January 23, 2026].[10]

-

Rowan Scientific. Predicting Solubility. [Link] [Accessed January 23, 2026].[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. ijcps.org [ijcps.org]

- 5. 1144520-64-8|Ethyl 2-(2,5-dichlorophenyl)-5-methyloxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. revvitysignals.com [revvitysignals.com]

- 8. Visualizer loader [nmrdb.org]

- 9. acdlabs.com [acdlabs.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of solubility in the journey from discovery to clinical application, this document delves into the theoretical underpinnings of solubility, practical methodologies for its determination, and its profound implications in drug development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its biopharmaceutical behavior.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and therapeutic inconsistencies.[1] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are fundamental to formulation development, toxicity studies, and overall drug efficacy.[3][4]

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and serve as crucial intermediates in the synthesis of pharmaceuticals.[5][6] The dichlorophenyl moiety and the ethyl carboxylate group in its structure suggest a molecule with a balance of lipophilic and polar characteristics, making its solubility profile in organic solvents a key area of investigation for its potential development as a therapeutic agent.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This rule suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of an organic molecule is a function of its functional groups and overall molecular structure.

Key Factors Influencing the Solubility of this compound:

-

Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the ethyl carboxylate group introduce polar characteristics to the molecule. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with appropriate solvents.

-

Lipophilicity: The 2,3-dichlorophenyl ring is a significant lipophilic (non-polar) component. The presence of two chlorine atoms further enhances its non-polar nature.

-

Molecular Structure and Size: The overall size and rigidity of the molecule will also influence its ability to interact with solvent molecules.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical determinants of solubility.[8] For instance, polar aprotic solvents like DMSO and DMF are often good solvents for a wide range of organic compounds due to their ability to engage in dipole-dipole interactions. Protic solvents like alcohols can act as both hydrogen bond donors and acceptors. Non-polar solvents like hexane will primarily dissolve non-polar solutes through van der Waals forces.

Based on its structure, it can be hypothesized that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while its solubility in non-polar solvents is expected to be lower.

Experimental Determination of Solubility: A Practical Approach

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane) of appropriate purity (e.g., HPLC grade).[12]

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[10]

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][13] The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration plateaus.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation (Hypothetical Data)

While specific experimental data for this compound is not publicly available, the following table presents a hypothetical solubility profile based on the structural characteristics of the molecule. This serves as an illustrative example of how to present such data.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane | Moderately Polar | 50 - 100 |

| Acetone | Polar Aprotic | 20 - 50 |

| Ethyl Acetate | Moderately Polar | 10 - 20 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 2 - 5 |

| Toluene | Non-polar | < 1 |

| Hexane | Non-polar | < 0.1 |

Interpretation of Hypothetical Data:

The predicted high solubility in strong polar aprotic solvents like DMSO and DMF is consistent with the presence of polar functional groups in the molecule. The moderate solubility in dichloromethane and ethyl acetate suggests a balance between polar and non-polar characteristics. The lower solubility in protic solvents like ethanol and methanol may be due to the disruption of the solvent's hydrogen-bonding network. As expected, the solubility in non-polar solvents like toluene and hexane is predicted to be very low due to the overall polarity of the molecule.

Implications for Drug Development

The solubility of this compound in organic solvents has several critical implications for its development as a potential drug candidate:

-

Preclinical Formulation: Solubility data is essential for preparing solutions for in vitro and in vivo preclinical studies, such as cell-based assays and animal toxicity studies.

-

Crystallization and Purification: Understanding solubility in different solvents is crucial for developing efficient crystallization processes for purification and obtaining the desired polymorphic form.

-

Formulation of Dosage Forms: For oral drug delivery, the compound may need to be formulated to enhance its aqueous solubility and dissolution rate. Knowledge of its solubility in organic solvents is vital for developing various formulation strategies, such as solid dispersions or lipid-based formulations.

-

Analytical Method Development: Solubility information guides the selection of appropriate solvents for analytical techniques like HPLC and mass spectrometry.

Conclusion

References

-

Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Panchal, S. K., & Patel, D. A. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Gaikwad, V. B., Kshirsagar, M. D., & Saudagar, R. B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. 12(5), 6393 - 6407. [Link]

-

Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. 13(2), 108-112. [Link]

-

PubChem. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. cbccollege.in [cbccollege.in]